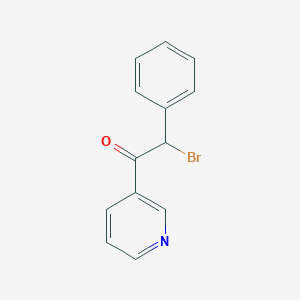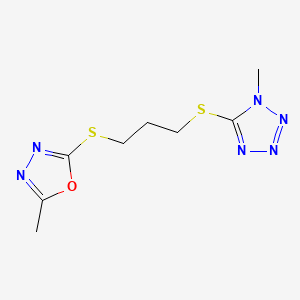![molecular formula C12H15NOSe B14425380 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one CAS No. 82998-13-8](/img/structure/B14425380.png)
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is a chemical compound that belongs to the class of organoselenium compounds It features a cycloheptanone ring with a pyridin-2-ylselanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with pyridin-2-ylselanyl reagents under specific conditions. One common method involves the use of a selenylation reaction, where a pyridin-2-ylselanyl group is introduced to the cycloheptanone ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the selenyl group to a selenol group.
Substitution: The pyridin-2-ylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol-containing compounds .
Aplicaciones Científicas De Investigación
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to modulate oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. This activity is mediated through the selenyl group, which can undergo redox cycling to neutralize reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Pyridin-2-yl)selanyl]pyrimidine: Another organoselenium compound with a pyrimidine ring instead of a cycloheptanone ring.
2-[(Pyridin-2-yl)selanyl]benzene: Features a benzene ring, offering different reactivity and properties compared to the cycloheptanone derivative.
Uniqueness
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is unique due to its cycloheptanone ring, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
82998-13-8 |
|---|---|
Fórmula molecular |
C12H15NOSe |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2-pyridin-2-ylselanylcycloheptan-1-one |
InChI |
InChI=1S/C12H15NOSe/c14-10-6-2-1-3-7-11(10)15-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7H2 |
Clave InChI |
KXGFTWWWRZYTTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)CC1)[Se]C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


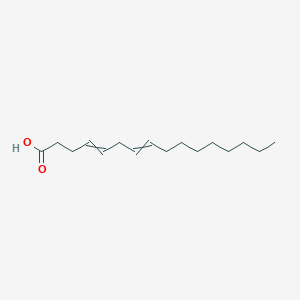
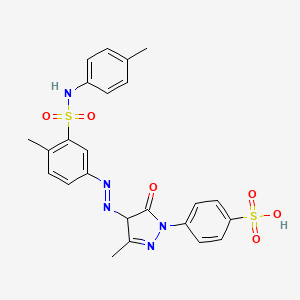

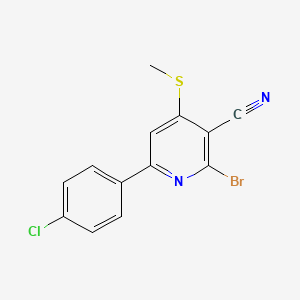
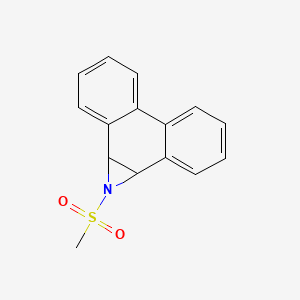

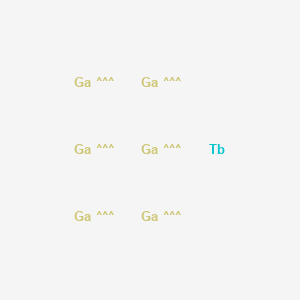
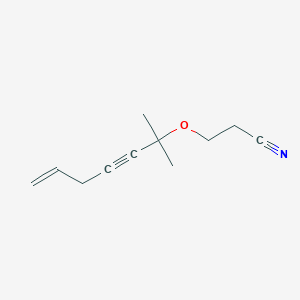
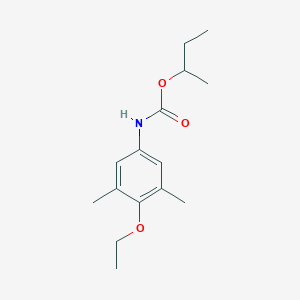

![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
